molecular formula C8H18N2O2S B7867012 N-(isopropylsulfonyl)piperidin-3-amine CAS No. 944068-23-9

N-(isopropylsulfonyl)piperidin-3-amine

Cat. No.: B7867012
CAS No.: 944068-23-9
M. Wt: 206.31 g/mol
InChI Key: HHTICUWSAAZTAS-UHFFFAOYSA-N
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Description

N-(isopropylsulfonyl)piperidin-3-amine is a piperidine derivative featuring a sulfonamide functional group. The compound consists of a piperidine ring with an amine group (-NH$2$) at the 3-position and an isopropylsulfonyl (-SO$2$-C$3$H$7$) substituent on the nitrogen atom at the 1-position. Its molecular formula is C$8$H${17}$N$2$O$2$S, with a molecular weight of 205.07 g/mol.

Properties

IUPAC Name

N-piperidin-3-ylpropane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTICUWSAAZTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290638
Record name N-3-Piperidinyl-2-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944068-23-9
Record name N-3-Piperidinyl-2-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944068-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Piperidinyl-2-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Piperidine-3-amine reacts with isopropylsulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide bond. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere at 0–25°C for 4–12 hours.

Key steps :

  • Deprotonation : The amine is deprotonated by the base, enhancing nucleophilicity.

  • Sulfonylation : The activated amine attacks the electrophilic sulfur in isopropylsulfonyl chloride, displacing chloride.

  • Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization.

Yield and Practical Considerations

  • Yield : 60–75%.

  • Purity : >95% after recrystallization.

  • Limitations : Racemic product; requires chiral resolution for enantiopure forms.

Table 1: Optimization of Classical Sulfonylation

ParameterOptimal ConditionImpact on Yield
SolventTHFMaximizes solubility of intermediates
Temperature0°C → 25°C (gradual)Reduces side reactions
BaseTriethylamine (2.5 eq)Efficient deprotonation

Enzymatic Resolution of Racemic Intermediates

This method, detailed in EP 2123769 B1, produces enantiomerically pure N-(isopropylsulfonyl)piperidin-3-amine via enzymatic hydrolysis.

Stepwise Synthesis

  • Stereoselective Hydrolysis : A racemic nipecotamide derivative (1) is treated with Aspergillus oryzae lipase to yield (S)-nipecotamide (2) and (R)-nipecotic acid (3).

  • Acylation : (S)-nipecotamide is acylated with benzoyl chloride to form 1-aroylnipecotamide (4).

  • Hofmann Rearrangement : Treatment with bromine and NaOH converts 4 to (S)-3-aminopiperidine (5).

  • Sulfonylation : Final reaction with isopropylsulfonyl chloride gives the target compound.

Performance Metrics

  • Overall Yield : 40–50%.

  • Enantiomeric Excess : >99% ee for (S)-enantiomer.

  • Key Advantage : Avoids costly chiral catalysts; uses recyclable enzymes.

Table 2: Enzymatic vs. Chemical Resolution

MetricEnzymatic MethodChemical Resolution
CostLowHigh (chiral auxiliaries)
ScalabilityPilot-scaleLab-scale
Environmental ImpactGreen solventsToxic reagents

Catalytic Asymmetric Synthesis

Transition metal catalysts enable enantioselective construction of the piperidine ring.

Chiral Ligand-Mediated Cyclization

Aza-Prins cyclization of homoallylic amines with aldehydes, catalyzed by indium(III) triflate and (R)-BINOL, yields piperidines with 85–90% ee. Subsequent sulfonylation introduces the isopropylsulfonyl group.

Mechanistic Insights

  • Iminium Formation : Aldehyde condenses with amine to form an iminium intermediate.

  • 6-endo-trig Cyclization : The intermediate undergoes cyclization, guided by the chiral catalyst.

Table 3: Catalytic Performance with Different Metals

Catalystee (%)Yield (%)
In(OTf)₃/(R)-BINOL8872
Cu(OTf)₂/Phox7865

Aza Prins/Ritter Reaction for Piperidine Formation

This one-pot method constructs the piperidine skeleton while introducing the sulfonamide group.

Reaction Protocol

  • Iminium Activation : N-Sulfonyl homoallylic amine reacts with aldehydes in the presence of triflic acid.

  • Cyclization and Nucleophilic Capture : The iminium intermediate undergoes cyclization, followed by Ritter reaction with acetonitrile to install the C4 nitrile group.

Table 4: Aza Prins/Ritter Reaction Outcomes

AldehydeNitrile SourceYield (%)
FormaldehydeAcetonitrile68
IsobutyraldehydePropionitrile61

Comparative Analysis of Methods

Classical Sulfonylation excels in simplicity but fails to address chirality. Enzymatic Resolution offers high enantiopurity but involves multi-step synthesis. Catalytic Asymmetric Synthesis balances yield and ee, though catalyst costs remain a barrier. Aza Prins/Ritter is ideal for complex analogs but requires stringent conditions.

Chemical Reactions Analysis

Types of Reactions

N-(isopropylsulfonyl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

N-(isopropylsulfonyl)piperidin-3-amine has emerged as a candidate for developing new therapeutic agents, particularly targeting neurological disorders. Its structural features suggest that it may interact with specific biological targets, making it suitable for drug design aimed at conditions such as depression, anxiety, and other neuropsychiatric disorders.

Potential Mechanisms of Action

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially acting as a modulator for receptors involved in mood regulation.
  • Ion Channel Interaction : It may interact with ion channels that are critical for neuronal excitability and signaling.

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

Activity Type Findings Reference
AntimicrobialExhibits activity against specific pathogens
AnticancerInhibits growth in certain cancer cell lines
NeuropharmacologicalAffects neurotransmitter systems

Case Study: Anticancer Activity

A study focusing on the effects of this compound on human breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Synthesis and Production

The synthesis of this compound can be achieved through several methods, often involving the following steps:

  • Formation of Piperidine Ring : Starting from appropriate precursors.
  • Introduction of Isopropylsulfonyl Group : Achieved through sulfonation reactions.
  • Purification : Final purification steps ensure high yield and purity suitable for biological testing.

Mechanism of Action

The mechanism of action of N-(isopropylsulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N-(isopropylsulfonyl)piperidin-3-amine, differing primarily in substituents or core frameworks:

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Piperidine -SO$2$-C$3$H$7$ (N1), -NH$2$ (C3) C$8$H${17}$N$2$O$2$S 205.07 Sulfonamide group enhances polarity and H-bonding
N-Isopropylpiperidin-3-amine (CAS: 1235439-19-6) Piperidine -C$3$H$7$ (N1), -NH$_2$ (C3) C$8$H${18}$N$_2$ 142.24 Simpler alkyl substitution reduces polarity
Methyl(piperidin-3-ylmethyl)(propan-2-yl)amine (CAS: 926244-37-3) Piperidine -CH$3$ and -C$3$H$_7$ via methylene bridge C${10}$H${22}$N$_2$ 170.30 Branched alkyl chains increase lipophilicity
6-Methanesulfonyl-N-(piperidin-3-yl)pyridin-3-amine Pyridine + Piperidine -SO$2$-CH$3$ (pyridine), -NH$_2$ (piperidine) C${10}$H${16}$N$3$O$2$S 242.07 Heteroaromatic core with sulfonamide

Physicochemical Properties

  • Polarity and Solubility :

    • The sulfonamide group in this compound increases polarity compared to N-isopropylpiperidin-3-amine, likely improving aqueous solubility .
    • Methyl(piperidin-3-ylmethyl)(propan-2-yl)amine, with its alkyl chains, exhibits higher lipophilicity (logP ~2.5 estimated) .
  • Hydrogen Bonding: Sulfonamides (e.g., this compound and 6-methanesulfonyl-N-(piperidin-3-yl)pyridin-3-amine) act as both H-bond donors and acceptors, influencing receptor binding and crystal packing .

Research Implications

  • Drug Design : Sulfonamide-containing compounds (e.g., this compound) are explored for targeting enzymes or receptors requiring polar interactions, such as carbonic anhydrases or GPCRs .
  • Material Science : The sulfonyl group’s stability and polarity make it suitable for designing polymers or catalysts .

Biological Activity

N-(isopropylsulfonyl)piperidin-3-amine is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a piperidine ring with an isopropylsulfonyl group attached to the nitrogen atom and an amine group at the third position. This unique structure may enhance its solubility and bioavailability compared to other piperidine derivatives.

Property Description
Chemical Formula C₉H₁₈N₂O₂S
Molecular Weight 206.32 g/mol
Structural Features Piperidine core, isopropylsulfonyl group

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antidepressant Effects : Some derivatives have been linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
  • Anticancer Activity : Preliminary studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, related compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

The biological activity of this compound may be attributed to several mechanisms:

  • Neurotransmitter Modulation : Similar compounds have been shown to affect neurotransmitter levels, potentially leading to antidepressant effects.
  • Inhibition of Cell Proliferation : Piperidine derivatives can inhibit key proteins involved in cell cycle regulation and apoptosis, such as survivin, which is often overexpressed in cancer cells .
  • Signal Transduction Pathways : These compounds may interact with multiple signaling pathways, including NF-κB and MAPK pathways, which are critical in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives similar to this compound:

  • Anticancer Studies : A study demonstrated that a related compound exhibited significant cytotoxicity against HeLa and A549 cell lines with IC₅₀ values of 12.67 μg/ml and 4.67 μg/ml respectively, outperforming standard treatments like gefitinib .
  • Neuropharmacological Effects : Research indicates that modifications in the piperidine ring can enhance neuropharmacological properties, leading to improved antidepressant effects compared to non-modified analogs.
  • In Vivo Studies : Animal models have shown promising results where piperidine derivatives reduced tumor growth significantly compared to control groups, indicating potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structure Characteristics Unique Features
N-(methylsulfonyl)piperidin-3-amineMethyl instead of isopropyl sulfonyl groupDifferent biological activity profile
N-(phenylsulfonyl)piperidin-3-aminePhenyl group attached to sulfonamidePotentially different pharmacological properties
4-(isopropylamino)piperidineIsopropylamino instead of sulfonamideFocused more on neuropharmacological effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(isopropylsulfonyl)piperidin-3-amine, and what key intermediates are involved?

  • Methodology : The synthesis typically involves multi-step organic reactions, starting with the sulfonylation of piperidin-3-amine using isopropylsulfonyl chloride. Key intermediates include the sulfonyl chloride precursor and protected amine derivatives. Patents from Novartis AG highlight the use of coupling agents and bases like pyridine derivatives to facilitate sulfonamide bond formation .

Q. What personal protective equipment (PPE) is recommended when handling this compound?

  • Methodology : Use nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards. Conduct handling in a fume hood with local exhaust ventilation. Gloves should be inspected for integrity and removed using proper techniques to avoid contamination .

Q. How can researchers validate the purity of this compound using analytical techniques?

  • Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection or LC-MS for quantitative analysis. Structural confirmation via 1H^1H NMR and 13C^{13}C NMR is critical, as demonstrated in patent examples (e.g., δ 10.82 ppm for aromatic protons in related compounds) .

Advanced Research Questions

Q. How can reaction yields be improved in sulfonamide coupling reactions involving this compound?

  • Methodology : Optimize reaction conditions using bases like 3-picoline or 3,5-lutidine, which enhance nucleophilicity. Catalytic amounts of N-arylsulfilimines (e.g., generated in situ from sulfoxides) can accelerate coupling kinetics and reduce side products .

Q. What strategies mitigate nitrosamine impurities in APIs containing this compound derivatives?

  • Methodology : Implement risk assessments guided by EMA and USP frameworks. Use GC-MS or LC-MS/MS to detect nitrosamines at trace levels (<1 ppm). Analytical procedures from the USP Nitrosamine Exchange provide validated protocols for impurity profiling .

Q. How can structure-activity relationships (SAR) be explored for this compound in proteasome inhibition?

  • Methodology : Synthesize analogs with modifications to the piperidine ring or sulfonyl group. Test inhibitory activity using biochemical assays (e.g., fluorogenic substrate cleavage in 20S proteasome complexes). Molecular docking studies can predict binding interactions with catalytic subunits .

Q. What are the challenges in scaling up multi-step syntheses of this compound derivatives?

  • Methodology : Address intermediates’ instability (e.g., hydrolytically sensitive sulfonamides) by optimizing reaction temperatures and solvent systems. Process analytical technology (PAT) can monitor critical parameters like pH and intermediate concentrations in real time .

Q. How can researchers design stable formulations of this compound for in vivo studies?

  • Methodology : Evaluate solubility in co-solvents (e.g., PEG-400 or cyclodextrins) and stability under physiological pH. Use accelerated stability testing (40°C/75% RH) to predict shelf-life. LC-MS can track degradation products like hydrolyzed sulfonamides .

Key Considerations

  • Safety : Always conduct a hazard assessment using GHS criteria (e.g., acute oral toxicity, skin corrosion) and adhere to institutional protocols .
  • Analytical Validation : Cross-validate methods with orthogonal techniques (e.g., NMR + LC-MS) to ensure accuracy, especially for impurity profiling .
  • Intellectual Property : Review patent literature (e.g., Novartis AG filings) to avoid infringement and identify novel synthetic strategies .

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